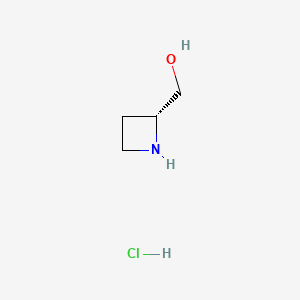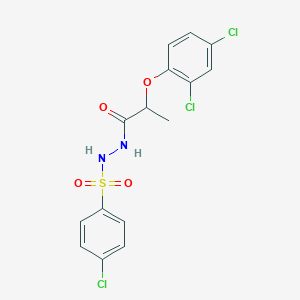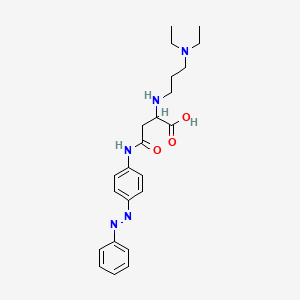
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as DMAPT, is a synthetic compound that has shown promising results in various scientific research studies. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione inhibits the transcription factor NF-κB, which plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. This compound inhibits NF-κB by targeting the upstream kinase IKK, which is responsible for the phosphorylation and activation of NF-κB. By inhibiting IKK, this compound prevents the activation of NF-κB and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of cell proliferation and induction of apoptosis
- Reduction of pro-inflammatory cytokine and chemokine production
- Suppression of autoantibody production
- Reduction of disease severity in animal models of autoimmune disorders
実験室実験の利点と制限
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for laboratory experiments, including its relatively simple synthesis method, low cost, and well-established mechanism of action. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of this compound treatment.
将来の方向性
There are several future directions for 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research, including:
- Identification of new therapeutic applications for this compound, including other inflammatory and autoimmune disorders
- Development of more potent and selective this compound analogs
- Investigation of the potential synergistic effects of this compound with other chemotherapeutic agents
- Optimization of this compound delivery methods, including nanoparticle-based delivery systems
- Clinical trials to evaluate the safety and efficacy of this compound in human patients with cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of NF-κB with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has a well-established mechanism of action and has been extensively studied in laboratory experiments. However, further research is needed to fully understand the potential benefits and limitations of this compound and to develop more potent and selective analogs for clinical use.
合成法
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can be synthesized by reacting 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)benzene. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory cells. In autoimmune disorder research, this compound has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune disease symptoms.
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21(2)14-10-8-13(9-11-14)20-15-12-18(23)22(19(15)24)16-6-4-5-7-17(16)25-3/h4-11,15,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSHGSYDCDKDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)


![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)

